2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole
2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole
Brand Name:
Vulcanchem
CAS No.:
143288-28-2
VCID:
VC21153028
InChI:
InChI=1S/C18H17NO2/c1-2-4-17-15(3-1)11-16(12-21-17)13-5-7-14(8-6-13)18-19-9-10-20-18/h1-8,16H,9-12H2
SMILES:
C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3
Molecular Formula:
C18H17NO2
Molecular Weight:
279.3 g/mol
2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole
CAS No.: 143288-28-2
Cat. No.: VC21153028
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143288-28-2 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 2-[4-(3,4-dihydro-2H-chromen-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C18H17NO2/c1-2-4-17-15(3-1)11-16(12-21-17)13-5-7-14(8-6-13)18-19-9-10-20-18/h1-8,16H,9-12H2 |
| Standard InChI Key | AZCAFMKVYBPFFP-UHFFFAOYSA-N |
| SMILES | C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3 |
| Canonical SMILES | C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator